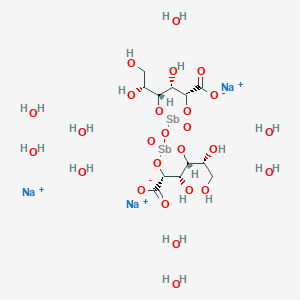
(S)-3-Hydroxyphenylglycine
Übersicht
Beschreibung
(S)-3-Hydroxyphenylglycine is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-3-hydroxyphenylglycine. In
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Peptide Natural Products
(S)-3-Hydroxyphenylglycine plays a significant role in the formation of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Research has delved into the biosynthesis gene clusters of specific antibiotics, contributing to a deeper understanding of the biosynthesis of this and similar non-proteinogenic aromatic amino acids, highlighting their importance in medicinal chemistry (Rashed S Al Toma et al., 2015).
Enzymatic Synthesis in Antibiotics
The microbial enzymatic synthesis of D-p-hydroxyphenylglycine, a variant of (S)-3-Hydroxyphenylglycine, has been extensively researched for its role as a precursor in semisynthetic penicillin and cephalosporin. This research includes methods to optimize the strains producing relevant enzymes and advances in genetic engineering (Zhu Bao-cheng, 2003).
Role in Antibiotic Biosynthesis
(S)-3-Hydroxyphenylglycine is crucial in certain peptidic natural products synthesized by non-ribosomal peptide synthetases, particularly in the vancomycin group of antibiotics. It contributes structurally to the formation of heptapeptide aglycones and serves as a glycosylation site. The biosynthesis pathway has been elucidated, revealing its synthesis from prephenate through a four-enzyme pathway (B. Hubbard et al., 2000).
Analysis of Synthetic Processes
Molecular Building-Block in Pharmaceuticals
(S)-3-Hydroxyphenylglycine serves as an important chiral molecular building-block for various pharmaceuticals, including antibiotics. The advancement in biotechnological production processes, like whole-cell immobilization technology, has been explored to enhance the synthesis efficiency of its derivatives for pharmaceutical applications (Yuan Jin et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxyphenylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)




